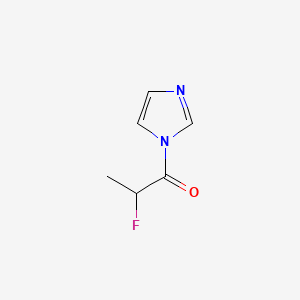
(D-His2)-Leuprolide Trifluoroacetic Acid Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoroacetic acid (TFA) is an organofluorine compound with the chemical formula CF3CO2H. It is a structural analogue of acetic acid with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms and is a colorless liquid with a vinegar-like odor .
Synthesis Analysis
TFA is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .Molecular Structure Analysis
The molecular structure of TFA consists of two carbon atoms, one hydrogen atom, three fluorine atoms, and two oxygen atoms .Chemical Reactions Analysis
The instability of an amide bond with dilute trifluoroacetic acid (TFA) is a rare chemical event. The native amide bonds are stable even in the neat TFA, which is one of the reagents that releases the peptides from the solid support in the solid-supported peptide synthesis method .Physical And Chemical Properties Analysis
TFA is a colorless liquid with a vinegar-like odor. It is miscible with water and its low octanol/water partition coefficient indicates no potential to bioaccumulate .Applications De Recherche Scientifique
Chemistry and Organic Synthesis
Trifluoroacetic acid (TFA) plays a crucial role in organic synthesis, acting as a solvent, catalyst, and reagent in various chemical transformations, including functional group deprotections, oxidations, reductions, and condensations. It is particularly noted for its utility in promoting reactions that involve rearrangements, hydroarylations, and trifluoromethylations, highlighting its versatility and significance in synthetic organic chemistry (López & Salazar, 2013).
Analytical Chemistry and Method Development
In analytical chemistry, TFA is extensively used for its ability to improve peak shapes and enhance the separation of components in liquid chromatography. However, its compatibility with mass spectrometry (MS) analysis is limited due to ion-pairing and spray destabilizing effects, which reduce MS sensitivity. Alternative MS-compatible mobile phases have been explored to address this issue, with formate buffer being identified as a promising substitute that can provide acceptable peak shapes while significantly improving MS sensitivity compared to TFA (Bobály et al., 2015).
Environmental Chemistry
The environmental impact of TFA and its salts, including those derived from (D-His2)-Leuprolide and similar compounds, is a subject of ongoing research. TFA is a breakdown product of hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs), which are regulated under international protocols due to their potential to contribute to global warming and ozone depletion. TFA and its salts are stable in the environment and can accumulate in terminal sinks like oceans and salt lakes. Despite their stability, the total contribution of TFA to environmental sinks from regulated substances is estimated to be a small fraction of existing levels, suggesting a low risk to human health and the environment under current projections of HCFC and HFC use (Solomon et al., 2016).
Material Science and Drug Development
TFA's role extends into material science and drug development, where its chemical properties are utilized in the synthesis and analysis of pharmaceuticals and biomaterials. Its ionizing properties and interactions with other chemicals are critical in understanding the behavior of complex systems in solution, aiding in the design and optimization of new materials and drugs (Kislina et al., 2005).
Mécanisme D'action
Target of Action
(D-His2)-Leuprolide Trifluoroacetic Acid Salt, also known as D-HIS-LEUPROLIDE, primarily targets the liver . The liver is a vital organ that plays a key role in metabolism, detoxification, and digestion.
Mode of Action
The compound interacts with its target organ, the liver, resulting in mild hypertrophy . Hypertrophy refers to the enlargement of an organ or tissue from the increase in size of its cells. Biomarker analyses indicate that D-HIS-LEUPROLIDE is a weak peroxisome proliferator in rats .
Biochemical Pathways
It is known that the effects of d-his-leuprolide on the liver seem to be mediated by peroxisome proliferation . Peroxisomes are small, membrane-enclosed organelles that contain enzymes involved in a variety of metabolic reactions, including several aspects of energy metabolism.
Pharmacokinetics
It is known that d-his-leuprolide is highly water-soluble , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of D-HIS-LEUPROLIDE’s action primarily involve changes in the liver. Specifically, D-HIS-LEUPROLIDE induces mild liver hypertrophy . These effects are generally mild, even at daily doses > 1000 mg/kg body weight in a 90-day oral study .
Action Environment
Environmental factors can influence the action, efficacy, and stability of D-HIS-LEUPROLIDE. For instance, D-HIS-LEUPROLIDE is found in the environment as a salt . It is produced by the environmental degradation of several hydrofluorocarbons (HFCs) and hydrofluoro-olefins (HFOs) .
Safety and Hazards
Orientations Futures
The most well-known ultra-short-chain perfluoroalkyl acid is trifluoroacetic acid (TFA) which has been studied since the 1990s. Potential sources and the fate of ultra-short-chain perfluoroalkyl acids other than TFA are not well studied and data reporting their environmental occurrence is scarce . Concentrations of trifluoroacetate, a “forever chemical”, has increased in the environment approximately 6-fold over the last 23 years .
Propriétés
IUPAC Name |
(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64)/t40-,41-,42-,43+,44-,45-,46+,47-,48-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIJNRVAKGFPGQ-JFMQHNAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H84N16O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1209.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

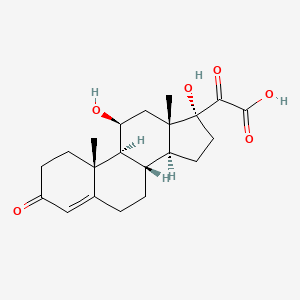
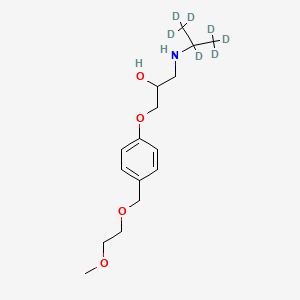
![1-[4-(2-Ethoxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B584795.png)


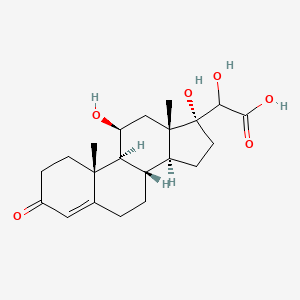
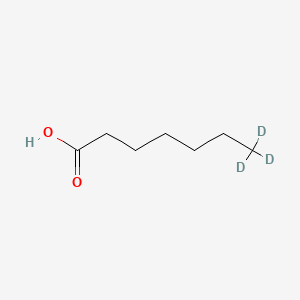


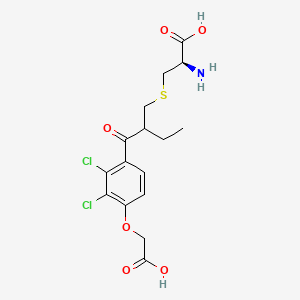
![1-Methoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584806.png)

